

A Comprehensive Technical Guide to N-Benzyl-3-hydroxybenzamide

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Compound of Interest

Compound Name: *N-Benzyl-3-hydroxy-benzamide*

Cat. No.: *B105079*

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Executive Summary: This document provides an in-depth technical overview of N-Benzyl-3-hydroxybenzamide, a molecule of significant interest within the broader class of N-substituted benzamides. This guide is intended for researchers, chemists, and drug development professionals, offering a detailed exploration of its chemical identity, physicochemical properties, synthesis, and potential applications derived from the known biological activities of its structural class. By synthesizing data from authoritative chemical databases and peer-reviewed literature, this whitepaper serves as a foundational resource for laboratory investigation and conceptualization of future research involving this compound.

Chemical Identity and Nomenclature

A precise understanding of a compound's identity is the cornerstone of all scientific research. This section delineates the formal nomenclature, common synonyms, and structural characteristics of N-Benzyl-3-hydroxybenzamide.

IUPAC Name and Structure

The systematic name for the compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is N-benzyl-3-hydroxybenzamide.^[1] This name precisely describes the molecular architecture: a benzamide core where the amide nitrogen is substituted with a benzyl group, and a hydroxyl group is located at the 3-position of the benzoyl ring.

The chemical structure is represented by the molecular formula $C_{14}H_{13}NO_2$.^{[1][2]}

Synonyms and Identifiers

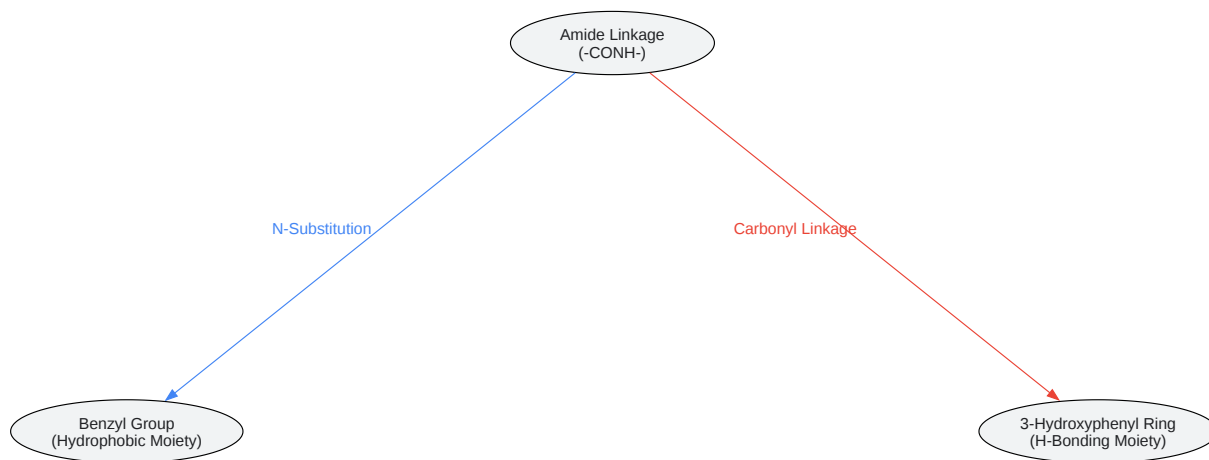
In literature and commercial catalogs, N-Benzyl-3-hydroxybenzamide may be referenced by several synonyms and unique identifiers. Proper identification is critical for accurate literature searches and material procurement.

Identifier Type	Value	Source
IUPAC Name	N-benzyl-3-hydroxybenzamide	PubChem[1]
CAS Number	15789-02-3	PubChem, SCBT[1][2]
PubChem CID	2394019	PubChem[1]
Molecular Formula	C ₁₄ H ₁₃ NO ₂	PubChem, SCBT[1][2]
Molecular Weight	227.26 g/mol	PubChem, SCBT[1][2]
InChIKey	CMTKGWDQXAODLW-UHFFFAOYSA-N	PubChem[1]
Canonical SMILES	<chem>C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)O</chem>	PubChem[1]
Synonym	3-Hydroxy-N-(phenylmethyl)benzamide	PubChem[1]
Synonym	Benzamide, 3-hydroxy-N-(phenylmethyl)-	PubChem[1]

Structural Analysis

The molecule's functionality arises from the specific arrangement of its three key components: the benzyl group, the central amide linkage, and the 3-hydroxyphenyl ring. This arrangement dictates its chemical reactivity, potential for hydrogen bonding, and steric profile, which are all critical determinants of its biological activity.

N-Benzyl-3-hydroxybenzamide

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Caption: Key functional moieties of N-Benzyl-3-hydroxybenzamide.

Physicochemical Properties

The physicochemical properties of a compound are essential predictors of its behavior in both chemical and biological systems. They influence formulation, absorption, distribution, metabolism, and excretion (ADME) profiles in drug development.

Summary of Properties

The following table summarizes key computed physicochemical properties for N-Benzyl-3-hydroxybenzamide.

Property	Value	Unit	Source
Molecular Weight	227.26	g/mol	PubChem[1]
Monoisotopic Mass	227.094628657	Da	PubChem[1]
XLogP3	1.9		PubChem[1]
Hydrogen Bond Donor Count	2		PubChem[1]
Hydrogen Bond Acceptor Count	2		PubChem[1]
Rotatable Bond Count	3		PubChem[1]
Topological Polar Surface Area	49.3	Å ²	PubChem[1]

Interpretation for a Research Context

- Lipophilicity (XLogP3):** An XLogP3 value of 1.9 suggests a balanced character, indicating that the molecule possesses sufficient lipophilicity to facilitate passage across biological membranes, yet retains adequate hydrophilicity for aqueous solubility.[1] This balance is a common objective in medicinal chemistry.
- Hydrogen Bonding:** With two hydrogen bond donors (the hydroxyl and amide N-H) and two acceptors (the carbonyl and hydroxyl oxygens), the molecule has a strong capacity to

interact with biological targets like enzyme active sites or receptors through hydrogen bonding.[1]

- Polar Surface Area (TPSA): A TPSA of 49.3 Å² is well within the typical range for orally bioavailable drugs (generally < 140 Å²), suggesting a favorable profile for intestinal absorption and cell permeability.[1]

Synthesis and Manufacturing

While numerous methods exist for amide bond formation, a common and reliable approach for synthesizing N-Benzyl-3-hydroxybenzamide involves the coupling of 3-hydroxybenzoic acid with benzylamine. This process requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

Retrosynthetic Analysis

The most logical disconnection for retrosynthesis is at the amide C-N bond, yielding the two readily available starting materials: 3-hydroxybenzoic acid and benzylamine. This is a standard and efficient strategy for constructing benzamide derivatives.

Illustrative Laboratory-Scale Synthesis Protocol

This protocol describes a general procedure using a mixed anhydride method, chosen for its efficiency and common use in medicinal chemistry for preparing N-benzylbenzamide scaffolds. [3]

Objective: To synthesize N-Benzyl-3-hydroxybenzamide from 3-hydroxybenzoic acid and benzylamine.

Materials:

- 3-Hydroxybenzoic acid
- Triethylamine (TEA)
- Isobutyl chloroformate (IBCF)
- Benzylamine

- Chloroform (or Dichloromethane), anhydrous
- 2 M Hydrochloric acid (HCl)
- 1 M Sodium hydroxide (NaOH)
- Brine (saturated NaCl solution)
- Magnesium sulfate (MgSO₄), anhydrous

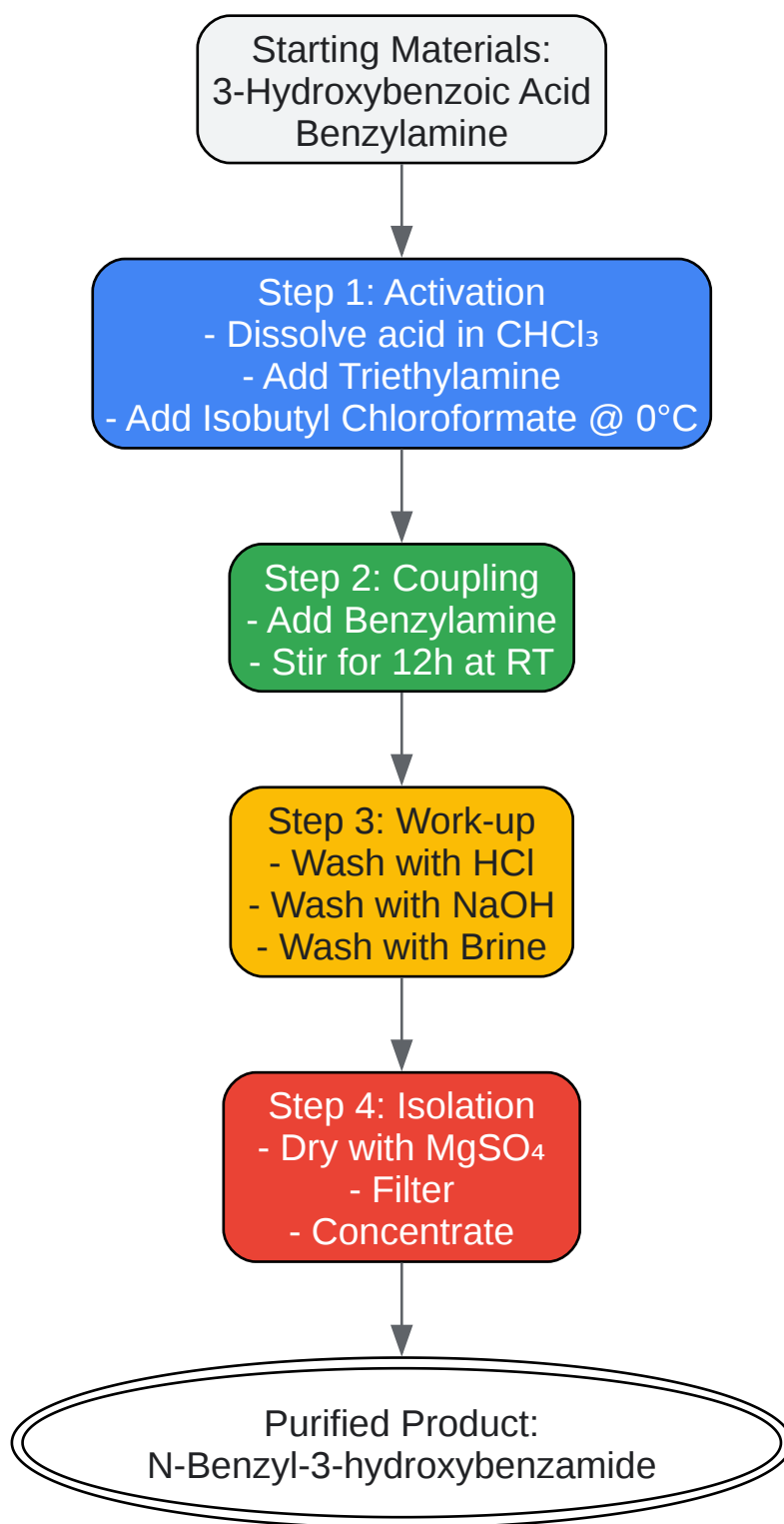
Procedure:

- **Acid Solubilization & Base Addition:** In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 1.0 equivalent of 3-hydroxybenzoic acid in anhydrous chloroform. Cool the solution to 0 °C in an ice bath.
- **Formation of Mixed Anhydride (Activation):** Add 1.0 equivalent of triethylamine to the solution. The triethylamine acts as a base to deprotonate the carboxylic acid, forming a carboxylate salt. Subsequently, add 1.1 equivalents of isobutyl chloroformate dropwise while maintaining the temperature at 0 °C. Stir for 1 hour. This step is critical as it forms a highly reactive mixed anhydride intermediate, which is more susceptible to nucleophilic attack than the original carboxylic acid.
- **Amine Addition (Coupling):** Slowly add 1.0 equivalent of benzylamine to the reaction mixture. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the mixed anhydride.
- **Reaction Progression:** Allow the solution to warm to room temperature and stir for 12 hours to ensure the reaction proceeds to completion.
- **Aqueous Work-up:** Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 2 M HCl (to remove excess TEA and unreacted benzylamine), 1 M NaOH (to remove unreacted 3-hydroxybenzoic acid), and finally with brine (to remove residual water and salts).
- **Drying and Concentration:** Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield

the crude product.

- Purification: Purify the crude solid by recrystallization or column chromatography (e.g., using a silica gel column with a hexane/ethyl acetate gradient) to obtain pure N-Benzyl-3-hydroxybenzamide.

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of N-Benzyl-3-hydroxybenzamide.

Applications in Drug Discovery and Research

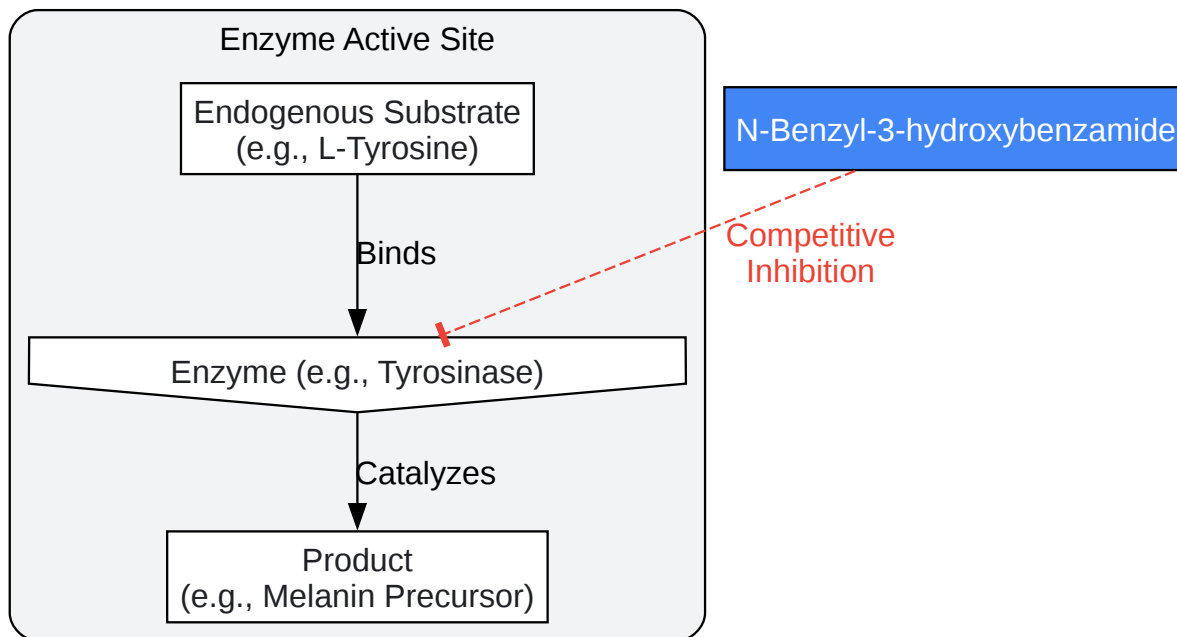
The N-benzylbenzamide scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The specific combination of substituents in N-Benzyl-3-hydroxybenzamide suggests potential in several therapeutic areas.

The N-Benzylbenzamide Scaffold in Medicinal Chemistry

Derivatives of N-benzylbenzamide have been investigated for a wide range of biological targets. For instance, various substituted N-benzylbenzamides have been synthesized and evaluated as potent tyrosinase inhibitors, which are relevant for dermatological conditions related to hyperpigmentation.^[4] Furthermore, this scaffold serves as the foundation for dual-target modulators, such as those targeting soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor gamma (PPAR γ), which have therapeutic potential in treating metabolic syndrome and type 2 diabetes.^[3]

Potential Biological Activity: A Mechanistic Hypothesis

Based on related structures, N-Benzyl-3-hydroxybenzamide could act as a competitive inhibitor of enzymes like tyrosinase. The hydroxyphenyl ring can mimic the structure of endogenous phenolic substrates (like L-tyrosine), allowing the molecule to bind to the enzyme's active site. The benzyl group and amide linkage contribute to binding affinity through hydrophobic and hydrogen-bonding interactions, respectively.



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Caption: Hypothetical competitive inhibition mechanism.

Safety and Handling

Safe laboratory practice requires awareness of a compound's potential hazards.

Hazard Identification

According to the Globally Harmonized System (GHS) classifications aggregated from notifications to the European Chemicals Agency (ECHA), N-Benzyl-3-hydroxybenzamide is associated with the following hazards^[1]:

- H302: Harmful if swallowed (Warning)
- H315: Causes skin irritation (Warning)
- H319: Causes serious eye irritation (Warning)

Recommended Handling Procedures

- **Personal Protective Equipment (PPE):** Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
- **Engineering Controls:** Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.
- **Handling:** Avoid direct contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

N-Benzyl-3-hydroxybenzamide is a well-defined chemical entity with a clear nomenclature and a set of physicochemical properties that make it an interesting candidate for further research. Its synthesis is achievable through standard organic chemistry techniques, and its structural motif is present in molecules with proven biological activity. This guide provides the foundational technical information necessary for researchers to handle, synthesize, and strategically investigate this compound's potential in medicinal chemistry and drug discovery programs.

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